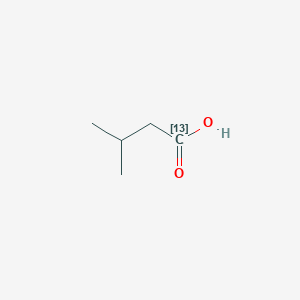

Isovaleric acid-13C

Descripción

The exact mass of the compound Isovaleric acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480867 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-84-1 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isovaleric Acid-13C for Researchers and Drug Development Professionals

Introduction

Isovaleric acid-13C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid. The incorporation of a carbon-13 (¹³C) atom in place of a naturally abundant carbon-12 (¹²C) atom at a specific position within the molecule makes it an invaluable tool in metabolic research, particularly in the fields of metabolomics and lipidomics. Its primary application lies in its use as a tracer to investigate metabolic pathways and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, relevant signaling pathways, and detailed experimental protocols for its analysis.

Core Properties and Specifications

This compound is chemically identical to isovaleric acid but possesses a higher mass due to the presence of the ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.

| Property | Value |

| Chemical Formula | C₄¹³CH₁₀O₂ |

| Molecular Weight | 103.12 g/mol |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Appearance | Liquid |

| Boiling Point | 175-177 °C |

| Melting Point | -29 °C |

| Density | ~0.946 g/mL at 25 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

| Storage | Store at 2-8°C for long-term stability. |

Signaling Pathways Involving Isovaleric Acid

Isovaleric acid, as a branched-chain fatty acid, is involved in several key signaling pathways that regulate cellular metabolism and function.

cAMP/PKA Signaling Pathway

In colonic smooth muscle cells, isovaleric acid has been shown to induce muscle relaxation by activating the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[1][2][3] This pathway is crucial for regulating various cellular processes, including metabolism, gene transcription, and cell growth.

References

An In-Depth Technical Guide to Isovaleric Acid-1-¹³C: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-1-¹³C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid. The incorporation of a carbon-13 (¹³C) isotope at the C1 position provides a powerful tool for researchers in various scientific disciplines, particularly in metabolic research and drug development. This guide provides a comprehensive overview of the chemical properties of isovaleric acid-1-¹³C, detailed experimental protocols for its use, and its applications in scientific research.

Core Chemical Properties

The fundamental chemical and physical properties of isovaleric acid-1-¹³C are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-Methylbutanoic acid-1-¹³C | [1] |

| Synonyms | Isovaleric acid-1-¹³C, 3-Methylbutyric acid-1-¹³C | [1] |

| CAS Number | 87994-84-1 | [1] |

| Molecular Formula | (CH₃)₂CHCH₂¹³CO₂H | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -29 °C | [1] |

| Boiling Point | 175-177 °C | [1] |

| Density | 0.946 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.403 | [1] |

| Isotopic Purity | 99 atom % ¹³C | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [2] |

Safety and Handling

Isovaleric acid-1-¹³C should be handled with care in a laboratory setting. It is classified as a corrosive substance.[1]

| Hazard Statement | Precautionary Statements |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols

Synthesis of Isovaleric Acid-1-¹³C

While several routes exist for the synthesis of unlabeled isovaleric acid, the introduction of a ¹³C label at a specific position requires a targeted approach. A common strategy involves the use of a ¹³C-labeled precursor. The following is a plausible synthetic route based on established organic chemistry principles:

Reaction: Grignard reaction of isobutylmagnesium bromide with ¹³CO₂.

Materials:

-

Isobutyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

¹³C-labeled carbon dioxide (¹³CO₂) gas

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, react isobutyl bromide with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.

-

Carboxylation: Bubble ¹³CO₂ gas through the Grignard reagent solution. The isobutylmagnesium bromide will react with the ¹³CO₂ to form the magnesium salt of isovaleric acid-1-¹³C.

-

Acidification: Quench the reaction by slowly adding aqueous HCl. This will protonate the carboxylate to yield isovaleric acid-1-¹³C.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by distillation or column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity isovaleric acid-1-¹³C, for example for use in metabolic studies, purification by HPLC may be necessary.

System:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form.[3][4]

Procedure:

-

Dissolve the crude isovaleric acid-1-¹³C in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution to separate the desired product from any impurities.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the fraction corresponding to the isovaleric acid-1-¹³C peak.

-

Remove the solvent from the collected fraction under reduced pressure to obtain the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of short-chain fatty acids like isovaleric acid.

Sample Preparation:

-

Extraction: For biological samples, extract the short-chain fatty acids using a suitable solvent such as diethyl ether or a solid-phase extraction (SPE) cartridge.[5][6]

-

Derivatization: To improve volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to a propyl ester.[5][7]

GC-MS Conditions:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is suitable for separating fatty acid esters.[8]

-

Carrier Gas: Helium

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial temperature of around 80°C, followed by a ramp to approximately 240°C.

-

MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to detect the molecular ion and characteristic fragments of the derivatized isovaleric acid-1-¹³C.

Analysis by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is essential for confirming the position and enrichment of the ¹³C label.

Sample Preparation:

-

Dissolve 5-50 mg of isovaleric acid-1-¹³C in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9][10]

-

Filter the solution into an NMR tube to remove any particulate matter.[9]

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer.

-

Experiment: A standard one-dimensional ¹³C NMR experiment.

-

Key Observation: The spectrum will show a significantly enhanced signal for the carboxyl carbon (C1) at approximately 180 ppm, confirming the successful incorporation of the ¹³C label at this position.

Applications in Research and Drug Development

Metabolic Flux Analysis

Isovaleric acid-1-¹³C is a valuable tracer for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system.[11][12] By introducing the ¹³C-labeled compound, researchers can track the path of the labeled carbon atom through various metabolic pathways.[13]

Diagnosis and Study of Isovaleric Acidemia

Isovaleric acidemia is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid leucine.[14][15] This leads to the accumulation of isovaleric acid and its derivatives in the body.[16][17] Isovaleric acid-1-¹³C can be used as an internal standard for the accurate quantification of isovaleric acid levels in patients' blood and urine, aiding in the diagnosis and monitoring of the disease.[16][18]

Drug Development

In drug development, ¹³C-labeled compounds are used to trace the metabolic fate of new drug candidates.[13] By incorporating a ¹³C label, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. While not a drug itself, isovaleric acid-1-¹³C can be used in studies to understand how drugs affect fatty acid metabolism or to investigate drug-induced metabolic disorders.

Conclusion

Isovaleric acid-1-¹³C is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical properties and the stability of the ¹³C label make it ideal for a range of applications, from fundamental metabolic research to clinical diagnostics and drug development. The detailed protocols and application overviews provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. Isovaleric acid-1-13C 13C 99atom 87994-84-1 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 15. vdh.virginia.gov [vdh.virginia.gov]

- 16. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. e-imd.org [e-imd.org]

An In-depth Technical Guide to Isovaleric Acid-1-¹³C: Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-1-¹³C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid that plays a significant role in various biological processes. The incorporation of a carbon-13 (¹³C) isotope at the C1 (carboxyl) position provides a powerful tool for researchers in metabolic studies, drug development, and clinical diagnostics. This guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations of isovaleric acid-1-¹³C.

Molecular Structure and Properties

The molecular structure of isovaleric acid-1-¹³C is identical to that of its unlabeled counterpart, with the exception of the isotopic enrichment at the carboxylic acid carbon.

Chemical Formula: C₄¹³CH₁₀O₂[1]

IUPAC Name: 3-methylbutanoic-1-¹³C acid

CAS Number: 87994-84-1[2]

Molecular Weight: 103.12 g/mol [2]

Isotopic Purity: Typically ≥99 atom % ¹³C[2]

The ¹³C label at the carboxyl carbon makes this molecule an ideal tracer for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification assays.

Quantitative Molecular Data

| Property | Value | Source |

| Boiling Point | 175-177 °C | [2] |

| Melting Point | -29 °C | [2] |

| Density | 0.925 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.403 | [3] |

| pKa | 4.8 (in H₂O) | [4] |

Spectroscopic Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the signal corresponding to the labeled carboxyl carbon. In general, the chemical shifts for carboxyl carbons in aliphatic carboxylic acids appear in the range of 165-185 ppm.[5] The specific chemical shift is influenced by the solvent and concentration. The presence of the ¹³C label at the C1 position would result in a significantly enhanced signal at this position compared to the natural abundance ¹³C spectrum of unlabeled isovaleric acid.

Mass Spectrometry (MS)

In mass spectrometry, isovaleric acid-1-¹³C will exhibit a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound. This M+1 mass shift is a direct consequence of the ¹³C isotope.[2] Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of short-chain fatty acids like isovaleric acid, often requiring derivatization to improve volatility and chromatographic performance.[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of commercially available isovaleric acid-1-¹³C are often proprietary. However, based on established methods for the synthesis of ¹³C-labeled carboxylic acids, a plausible synthetic route is outlined below.

Diagram: Conceptual Synthesis Workflow for Isovaleric Acid-1-¹³C

Caption: Conceptual workflow for the synthesis of Isovaleric Acid-1-¹³C.

Methodology: Synthesis of Isovaleric Acid-1-¹³C (Generalized Protocol)

This protocol describes a general approach for the synthesis of isovaleric acid-1-¹³C via a Grignard reaction with ¹³C-labeled carbon dioxide.

1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction.

-

The reaction mixture is refluxed until the magnesium is consumed, yielding a solution of isobutylmagnesium bromide.

2. Carboxylation with ¹³CO₂:

-

The Grignard reagent is cooled in an ice-salt bath.

-

¹³CO₂ gas, generated from a source like Ba¹³CO₃ with a strong acid, is bubbled through the Grignard solution.

-

The reaction is continued until the uptake of ¹³CO₂ ceases.

3. Hydrolysis:

-

The reaction mixture is quenched by the slow addition of dilute sulfuric acid with cooling.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

4. Purification:

-

The solvent is removed by distillation.

-

The crude isovaleric acid-1-¹³C is purified by fractional distillation under reduced pressure.[8] The boiling point of isovaleric acid is approximately 176 °C, so vacuum distillation is recommended to prevent decomposition.[8]

Methodology: Purification by Distillation

-

Apparatus: A standard distillation apparatus with a fractionating column is used.

-

Procedure: The crude isovaleric acid-1-¹³C is heated in the distillation flask. The fraction boiling at the expected boiling point of isovaleric acid is collected. For high-boiling liquids, vacuum distillation is employed to lower the boiling point and prevent thermal degradation.

Applications in Research and Development

Isovaleric acid-1-¹³C is a valuable tool for:

-

Metabolic Flux Analysis: Tracing the metabolic fate of isovaleric acid in various biological systems.

-

Drug Metabolism Studies: Investigating the role of isovaleric acid in drug metabolic pathways.

-

Clinical Diagnostics: Used as an internal standard for the accurate quantification of isovaleric acid in biological fluids for the diagnosis of metabolic disorders like isovaleric acidemia.

-

Microbiome Research: Studying the production and utilization of short-chain fatty acids by the gut microbiota.

Signaling Pathways and Logical Relationships

The primary role of isovaleric acid is in the catabolism of the amino acid leucine. Isovaleryl-CoA, a derivative of isovaleric acid, is a key intermediate in this pathway.

Diagram: Leucine Catabolism Pathway

Caption: Key steps in the metabolic breakdown of leucine.

Conclusion

Isovaleric acid-1-¹³C is an indispensable tool for researchers and professionals in the life sciences. Its well-defined molecular structure and the strategic placement of the ¹³C label enable precise and sensitive tracking in complex biological systems. This guide provides a foundational understanding of its properties and applications, facilitating its effective use in advanced research and development.

References

- 1. ISOVALERIC ACID (1-13C, 99%) | Eurisotop [eurisotop.com]

- 2. Isovaleric acid-1-13C 13C 99atom 87994-84-1 [sigmaaldrich.com]

- 3. イソ吉草酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. gcms.cz [gcms.cz]

- 8. How To [chem.rochester.edu]

An In-Depth Technical Guide to the Synthesis of ¹³C Labeled Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing ¹³C labeled isovaleric acid, a crucial tool in metabolic research, drug development, and clinical diagnostics. We will delve into the detailed methodologies for site-specific and uniform labeling, presenting quantitative data where available and illustrating the core chemical transformations.

Introduction

Isotopically labeled compounds, particularly those enriched with the stable isotope carbon-13 (¹³C), are indispensable for tracing the metabolic fate of molecules in biological systems. Isovaleric acid, a five-carbon branched-chain fatty acid, is a metabolite of the amino acid leucine (B10760876) and plays a significant role in various physiological and pathological processes. The ability to synthesize ¹³C labeled isovaleric acid with high isotopic purity at specific positions allows researchers to conduct sophisticated studies in metabolomics, flux analysis, and to elucidate disease mechanisms.

Chemical Synthesis of Position-Specific ¹³C Labeled Isovaleric Acid

The chemical synthesis of isovaleric acid with a ¹³C label at a specific carbon atom typically involves multi-step reactions utilizing commercially available ¹³C-labeled starting materials. The two most common and versatile methods for introducing a ¹³C label into a carboxylic acid framework are the Grignard reaction with ¹³CO₂ and the malonic ester synthesis.

Synthesis of [1-¹³C]Isovaleric Acid via Grignard Reaction

The introduction of a ¹³C label at the carboxyl group (C1 position) is most efficiently achieved through the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide. This method is widely applicable for the synthesis of ¹³C-1-labeled carboxylic acids.

Reaction Pathway:

Experimental Protocol:

-

Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Carboxylation with ¹³CO₂: The Grignard solution is cooled in an ice bath, and a stream of ¹³CO₂ gas (commercially available with >99% isotopic purity) is bubbled through the solution. Alternatively, the Grignard reagent can be added to a flask containing solid ¹³CO₂ (dry ice).

-

Hydrolysis: The resulting magnesium salt intermediate is hydrolyzed by the slow addition of aqueous acid (e.g., HCl or H₂SO₄).

-

Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude [1-¹³C]isovaleric acid can be further purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | Isobutyl bromide, ¹³CO₂ (>99 atom % ¹³C) |

| Typical Yield | 60-80% |

| Isotopic Enrichment | >98 atom % ¹³C at C1 |

Synthesis of [2-¹³C]Isovaleric Acid via Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing carboxylic acids and can be adapted to introduce a ¹³C label at the alpha-carbon (C2 position). This involves the alkylation of a ¹³C-labeled malonic ester.

Reaction Pathway:

Experimental Protocol:

-

Enolate Formation: Diethyl [2-¹³C]malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

-

Alkylation: Isobutyl bromide is added to the enolate solution, and the mixture is refluxed to effect the Sₙ2 alkylation.

-

Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to the dicarboxylic acid using aqueous base followed by acidification. The substituted malonic acid is then heated to induce decarboxylation, yielding [2-¹³C]isovaleric acid.

-

Purification: The product is purified by extraction and subsequent fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | Diethyl [2-¹³C]malonate, Isobutyl bromide |

| Typical Yield | 50-70% |

| Isotopic Enrichment | >98 atom % ¹³C at C2 |

Synthesis of [3-¹³C], [4-¹³C], and [4,4'-¹³C₂]Isovaleric Acid

Labeling at the C3 and C4 positions requires the use of appropriately labeled isobutyl precursors.

-

[3-¹³C]Isovaleric Acid: This can be synthesized from [2-¹³C]isopropyl magnesium bromide, which is then reacted with ethylene (B1197577) oxide to form [3-¹³C]-3-methyl-1-butanol. Subsequent oxidation yields the desired labeled isovaleric acid.

-

[4-¹³C] and [4,4'-¹³C₂]Isovaleric Acid: These isotopomers can be prepared starting from ¹³C-labeled acetone. For example, [2-¹³C]acetone can be used in a Wittig or related olefination reaction to build the carbon skeleton, followed by further functional group manipulations to arrive at the carboxylic acid.

Detailed protocols for these syntheses are often proprietary or found in specialized literature. The yields and isotopic enrichments are highly dependent on the specific route and the purity of the labeled starting materials.

Biosynthesis of Uniformly ¹³C Labeled Isovaleric Acid

A biological approach can be employed to produce uniformly ¹³C-labeled ([U-¹³C]) isovaleric acid. This method leverages the natural metabolic pathways of certain microorganisms that convert leucine into isovaleric acid.[1][2]

Workflow:

Experimental Protocol:

-

Culture Preparation: A suitable microorganism, such as Propionibacterium freudenreichii, is cultured in a growth medium.[2]

-

Substrate Feeding: The culture is supplemented with uniformly ¹³C-labeled leucine ([U-¹³C]leucine) as the primary carbon source for isovaleric acid production.

-

Fermentation: The culture is incubated under controlled conditions (temperature, pH) to allow for the microbial conversion of leucine to isovaleric acid.

-

Extraction and Purification: After fermentation, the culture broth is acidified, and the isovaleric acid is extracted with an organic solvent. The product is then purified, typically by distillation.[3][4]

Quantitative Data:

| Parameter | Value |

| Starting Material | [U-¹³C]Leucine |

| Microorganism | Propionibacterium freudenreichii[2] |

| Typical Yield | Variable, dependent on fermentation conditions |

| Isotopic Enrichment | >98 atom % ¹³C (uniform) |

Characterization and Quality Control

The isotopic enrichment and chemical purity of the synthesized ¹³C labeled isovaleric acid must be rigorously assessed. The primary analytical techniques for this purpose are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the position and extent of ¹³C labeling. The chemical shifts of the carbon atoms in isovaleric acid are distinct, allowing for unambiguous assignment.[5][6] High-resolution ¹H NMR can also be used to observe ¹³C-satellites, providing information on ¹³C incorporation.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment by analyzing the mass isotopomer distribution.[7][8]

Conclusion

The synthesis of ¹³C labeled isovaleric acid is a critical capability for advancing our understanding of metabolism and disease. Both chemical and biosynthetic methods offer viable routes to produce these valuable tracer molecules. The choice of method depends on the desired labeling pattern, the required quantity, and the available resources. Careful execution of the synthetic protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the labeled product for its intended research applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. Fractional distillation - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000718) [hmdb.ca]

- 6. Isovaleric acid(503-74-2) 13C NMR spectrum [chemicalbook.com]

- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isovaleric Acid-13C - CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovaleric acid-13C, focusing on its identification, CAS number, and the analytical methodologies used for its characterization and quantification. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer for studying leucine (B10760876) metabolism and as an internal standard for quantitative analysis.

Core Identification and Properties

Isovaleric acid-1-13C is a stable isotope-labeled version of isovaleric acid, where the carbon atom at the carboxyl position is replaced with a 13C isotope. This labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.

Summary of Core Data:

| Property | Value |

| Compound Name | Isovaleric acid-1-13C |

| Synonyms | 3-Methylbutanoic acid-1-13C, 3-Methylbutyric acid-1-13C |

| CAS Number | 87994-84-1 |

| Molecular Formula | (CH₃)₂CHCH₂¹³CO₂H |

| Molecular Weight | 103.12 g/mol |

| Isotopic Purity | Typically ≥99 atom % 13C |

| Appearance | Colorless liquid |

Analytical Identification Methodologies

The definitive identification and quantification of this compound rely on modern analytical techniques. The most common and robust methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H NMR and ¹³C NMR are informative.

-

¹³C NMR: The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the significantly enhanced signal for the carboxyl carbon due to the ¹³C enrichment. The chemical shifts for unlabeled isovaleric acid provide a reference for the expected peak positions.

-

¹H NMR: The proton spectrum remains largely unchanged from the unlabeled compound, but can be used to confirm the overall structure of the molecule.

Typical NMR Data for Unlabeled Isovaleric Acid (Reference):

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹³C (Carboxyl) | ~180 | Singlet |

| ¹³C (CH₂) | ~43 | Singlet |

| ¹³C (CH) | ~26 | Singlet |

| ¹³C (CH₃) | ~22 | Singlet |

| ¹H (COOH) | ~11-12 | Singlet |

| ¹H (CH₂) | ~2.2 | Doublet |

| ¹H (CH) | ~2.1 | Multiplet |

| ¹H (CH₃) | ~0.9 | Doublet |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying this compound, especially when used as an internal standard. The one-mass-unit difference allows for precise differentiation from the endogenous, unlabeled isovaleric acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution, which is effective for separating isovaleric acid from its isomers, such as valeric acid. Derivatization is often required to increase the volatility of the acid for GC analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly sensitive and is frequently used for analyzing short-chain fatty acids in complex biological matrices like plasma, serum, and urine.[1][2] Derivatization is also common in LC-MS to improve ionization efficiency and chromatographic retention.

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable and reproducible results. Below are summaries of typical protocols for sample preparation and analysis.

Sample Preparation for LC-MS/MS Analysis of Biological Fluids

A common challenge in analyzing short-chain fatty acids is their low concentration in biological fluids and the complexity of the matrix.[2] A robust sample preparation protocol is therefore critical.

-

Protein Precipitation: To a 50 µL serum or plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing the isotopic internal standards, including this compound.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine.[3][4] Heat the mixture to facilitate the reaction.

-

Extraction: After derivatization, perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) to isolate the derivatized analytes.[2]

-

Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Analysis Protocol

This protocol is designed for the quantitative analysis of derivatized short-chain fatty acids.

Quantitative Analysis Data by LC-MS/MS:

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.001 mM to 20 ng/mL |

| Limit of Quantification (LOQ) | Varies by analyte and matrix |

| Linearity (r²) | > 0.99 |

| Intra- and Inter-day Precision | < 15% |

| Accuracy | 85-115% |

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid, is typical.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The instrument is typically run in negative ion mode for 3-NPH derivatives.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled isovaleric acid and the this compound internal standard. This allows for accurate quantification through isotope dilution mass spectrometry.

Diagrams

Experimental Workflow for this compound Quantification

The following diagram illustrates a standard workflow for the quantification of isovaleric acid in a biological sample using this compound as an internal standard.

This workflow highlights the key steps from sample collection to final data analysis, emphasizing the role of the 13C-labeled internal standard in achieving accurate quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 3. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Isotopic Purity of Isovaleric Acid-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of isovaleric acid-1-¹³C, a stable isotope-labeled compound crucial for metabolic research, tracer studies, and as an internal standard in quantitative analyses. Understanding and verifying the isotopic purity of this compound is paramount for generating accurate and reproducible experimental data.

Quantitative Data Summary

The isotopic and chemical purity of commercially available isovaleric acid-1-¹³C are critical parameters for its application. The following table summarizes typical specifications from leading suppliers.

| Parameter | Specification | Notes |

| Isotopic Purity | 99 atom % ¹³C | This indicates that 99% of the isovaleric acid molecules are enriched with ¹³C at the first carbon position.[1] |

| Chemical Purity | ≥98% | The percentage of the material that is isovaleric acid, including both labeled and unlabeled forms.[2][3] |

| Molecular Weight | 103.12 g/mol | For the ¹³C-labeled compound ((CH₃)₂CHCH₂¹³COOH).[1][2] |

| CAS Number | 87994-84-1 | The unique identifier for isovaleric acid-1-¹³C.[1][2][3][4] |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for isovaleric acid-1-¹³C primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for determining the isotopic enrichment of volatile compounds like isovaleric acid.

a) Sample Preparation: Derivatization

To improve the volatility and chromatographic behavior of isovaleric acid, a derivatization step is often necessary. A common method involves esterification to form a more volatile derivative.

-

Protocol: Esterification with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Accurately weigh approximately 1 mg of isovaleric acid-1-¹³C into a clean glass vial.

-

Add 100 µL of a suitable solvent, such as acetonitrile (B52724) or pyridine.

-

Add 50 µL of MTBSTFA.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

b) GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Inlet Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-350).

-

c) Data Analysis

-

Identify the chromatographic peak corresponding to the derivatized isovaleric acid.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region to determine the relative abundances of the unlabeled (M+0) and the ¹³C-labeled (M+1) species.

-

The isotopic purity is calculated as:

-

Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] x 100

Note: Corrections for the natural abundance of ¹³C in the derivatizing agent and the rest of the molecule should be made for highly accurate measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹³C-NMR, provides direct information about the position and extent of ¹³C labeling.

a) Sample Preparation

-

Dissolve an accurately weighed amount of isovaleric acid-1-¹³C (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃).

-

Add a known amount of an internal standard if quantification is required.

b) NMR Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H-NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Relaxation Delay: 5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 16-32.

-

-

¹³C-NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Relaxation Delay: A longer relaxation delay (e.g., 10-30 seconds) may be necessary for the carboxyl carbon due to its long T₁ relaxation time.

-

Number of Scans: A higher number of scans will be required to achieve a good signal-to-noise ratio.

-

c) Data Analysis

-

In the ¹H-NMR spectrum, the integration of the proton signals can confirm the chemical structure and purity.

-

In the ¹³C-NMR spectrum, the presence of a significantly enhanced signal for the carboxyl carbon (around 180 ppm) confirms the ¹³C enrichment at the C-1 position.

-

The isotopic purity can be estimated by comparing the integral of the enriched carbon signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C. For more accurate quantification, specialized quantitative ¹³C-NMR methods with appropriate relaxation agents and long acquisition times are necessary.[5]

Visualizations

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of isovaleric acid-1-¹³C.

Caption: General workflow for assessing the isotopic purity of isovaleric acid-1-¹³C.

Complementary Nature of Analytical Techniques

Mass spectrometry and NMR spectroscopy provide complementary information for a comprehensive assessment of isotopic purity.

Caption: Complementary roles of MS and NMR in isotopic purity analysis.

References

- 1. Isovaleric acid-1-13C 99 atom % 13C | 87994-84-1 [sigmaaldrich.com]

- 2. Isovaleric acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2095-1 [isotope.com]

- 3. ISOVALERIC ACID (1-13C, 99%) | Eurisotop [eurisotop.com]

- 4. Isovaleric acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Odyssey of Isovaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the metabolic pathway of the essential amino acid leucine (B10760876). While vital for normal metabolism, its accumulation leads to the toxic condition known as isovaleric acidemia (IVA), a rare inborn error of metabolism. This technical guide provides a comprehensive overview of the in vivo metabolic fate of isovaleric acid, detailing its absorption, distribution, metabolism, and excretion (ADME). It delves into the enzymatic processes governing its transformation, the consequences of their deficiencies, and the intricate interplay with the gut microbiome. This document serves as a resource for researchers, clinicians, and pharmaceutical scientists, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic and signaling pathways.

Introduction

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid primarily derived from the catabolism of leucine.[1][2] In healthy individuals, isovaleric acid is swiftly converted into less toxic compounds within the mitochondria. However, genetic defects in the enzyme isovaleryl-CoA dehydrogenase (IVD) disrupt this process, leading to the accumulation of isovaleric acid and its derivatives in bodily fluids.[3][4] This accumulation is the hallmark of isovaleric acidemia, a condition characterized by a distinctive "sweaty feet" odor and potentially severe neurological damage.[1][2] Beyond its role in inherited metabolic disorders, isovaleric acid produced by the gut microbiota is increasingly recognized for its influence on host physiology, including immune modulation and gut-brain axis signaling.[5][6] Understanding the complete metabolic journey of isovaleric acid is therefore crucial for developing effective diagnostic and therapeutic strategies for IVA and for elucidating its broader physiological roles.

Absorption and Distribution

Isovaleric acid enters the systemic circulation through two primary routes: endogenous production from leucine metabolism in the mitochondria of various tissues, and exogenous absorption from the gut.[1][4] The gut microbiota, particularly species within the genera Bacteroides and Clostridium, are significant producers of isovaleric acid through the fermentation of proteins.[7] This microbially-derived isovaleric acid is absorbed by colonocytes, where it can be used as an energy source, or it can enter the portal circulation and be transported to the liver and other tissues.[1] Once in the bloodstream, isovaleric acid can cross the blood-brain barrier, contributing to the neurological symptoms observed in isovaleric acidemia.[1]

Metabolism of Isovaleric Acid

The central pathway for isovaleric acid metabolism occurs within the mitochondrial matrix. This process is a key step in the overall catabolism of leucine.

Leucine Catabolism to Isovaleryl-CoA

The journey of isovaleric acid begins with the essential amino acid leucine. Through a series of enzymatic reactions, leucine is converted to isovaleryl-CoA. This initial phase involves transamination and oxidative decarboxylation.

The Role of Isovaleryl-CoA Dehydrogenase (IVD)

The pivotal step in isovaleric acid metabolism is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[8][9] IVD is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[10] A deficiency in IVD activity, caused by mutations in the IVD gene, is the underlying cause of isovaleric acidemia.[2] This deficiency leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to isovaleric acid.[1]

Detoxification Pathways

In the event of IVD deficiency, the body employs alternative detoxification pathways to mitigate the toxic effects of accumulating isovaleric acid. These pathways primarily involve the conjugation of isovaleryl-CoA with glycine (B1666218) and carnitine.

-

Glycine Conjugation: Isovaleryl-CoA can be conjugated with glycine by the enzyme glycine N-acyltransferase to form isovalerylglycine.[11] This water-soluble conjugate is then readily excreted in the urine.[11]

-

Carnitine Conjugation: Carnitine acyltransferases can conjugate isovaleryl-CoA with carnitine to produce isovalerylcarnitine.[12] This metabolite is also excreted in the urine and its measurement in plasma is a key diagnostic marker for IVA.[4][13]

The efficiency of these detoxification pathways is limited and can be overwhelmed during periods of metabolic stress, such as illness or increased protein intake, leading to acute metabolic decompensation in individuals with IVA.[12]

Excretion

The primary route of excretion for isovaleric acid and its metabolites is through the urine.[11] In healthy individuals, only trace amounts of isovaleric acid are excreted. However, in patients with isovaleric acidemia, the urine contains significantly elevated levels of isovalerylglycine and isovalerylcarnitine.[4] Unconjugated isovaleric acid, being volatile, is responsible for the characteristic "sweaty feet" odor of affected individuals, which can be present in their sweat, earwax, and to a lesser extent, their urine.[1][11]

Quantitative Data

The following tables summarize the concentrations of isovaleric acid and its key metabolites in various biological fluids in both healthy individuals and patients with isovaleric acidemia.

| Metabolite | Matrix | Condition | Concentration Range | Reference(s) |

| Isovalerylcarnitine (C5) | Dried Blood Spot | Newborn Screening (IVA) | 0.8 to 21.7 µmol/L | [4] |

| Newborn Screening (Healthy) | < 0.8 µmol/L | [4] | ||

| Isovalerylglycine | Urine | IVA (Metabolically Severe) | Up to 3300 mmol/mol creatinine (B1669602) | [4] |

| IVA (Metabolically Mild/Intermediate) | 15 to 195 mmol/mol creatinine | [4] | ||

| 3-Hydroxyisovaleric Acid | Urine | IVA | Elevated | [4] |

| Isovaleric Acid | Feces | Healthy | 0.8 to 22.0 mmol/kg (wet weight) | [14] |

| Venous Blood | Healthy (fasting) | 40 µM | [14] |

Table 1: Concentrations of Isovaleric Acid and its Metabolites.

Experimental Protocols

Quantification of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of organic acids, including isovaleric acid and its derivatives, in urine.

1. Sample Preparation:

- Thaw frozen urine samples.

- Normalize urine samples based on creatinine concentration. For example, a volume of urine equivalent to a specific amount of creatinine (e.g., 1 or 2 mmol/L) is used for extraction.[15]

- Acidify the urine sample to a pH of less than 2 using an acid such as 5M HCl.[3]

- Saturate the sample with solid sodium chloride.[3]

2. Extraction:

- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[16]

- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

- Collect the organic supernatant. Repeat the extraction process for a second time and combine the supernatants.[17]

- Evaporate the combined organic extract to dryness under a stream of nitrogen.[17]

3. Derivatization:

- To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilyl (B98337) (TMS) derivatization.

- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine (B92270) or 1% trimethylchlorosilane (TMCS), to the dried extract.[3][18]

- Incubate the mixture at an elevated temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization.[17]

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- The GC separates the different organic acids based on their boiling points and interaction with the column's stationary phase.

- The mass spectrometer then fragments and detects the individual compounds, allowing for their identification and quantification based on their unique mass spectra and retention times.[15]

Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Activity Assay

This protocol describes a method for measuring the activity of the IVD enzyme in patient-derived cells, such as fibroblasts or lymphocytes.

1. Cell Lysate Preparation:

- Culture patient-derived fibroblasts or isolate lymphocytes from a blood sample.[19][20]

- Harvest the cells and wash them with a suitable buffer.

- Lyse the cells to release the mitochondrial enzymes, for example, by sonication.[19]

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzymes.

2. Tritium (B154650) Release Assay (Modified from Rhead and Tanaka, 1980):

- This assay measures the release of tritium from a radiolabeled substrate, [2,3-³H]isovaleryl-CoA.[20]

- Prepare a reaction mixture containing the cell lysate, [2,3-³H]isovaleryl-CoA, and necessary cofactors such as FAD.

- To determine the specific IVD-catalyzed tritium release, a parallel reaction is set up containing an inhibitor of IVD, such as (methylenecyclopropyl)acetyl-CoA. This allows for the subtraction of non-specific tritium release.[20]

- Incubate the reactions at 37°C for a defined period.

- Stop the reaction and separate the released tritiated water (³H₂O) from the unreacted substrate.

- Quantify the amount of ³H₂O using liquid scintillation counting.

- The enzyme activity is then calculated based on the amount of tritium released per unit of time per milligram of protein.[20]

3. HPLC-based Assay:

- This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA.[19]

- Incubate the crude enzyme preparation with isovaleryl-CoA, FAD, and an artificial electron acceptor like phenazine (B1670421) methosulfate.[19]

- Stop the reaction and analyze the mixture by high-performance liquid chromatography (HPLC).

- The product, 3-methylcrotonyl-CoA, is separated and quantified by its absorbance using an ultraviolet spectrophotometer.[19]

Signaling Pathways and Cellular Effects

The accumulation of isovaleric acid and its metabolites can have significant downstream effects on various cellular signaling pathways.

Mitochondrial Dysfunction

High levels of isovaleryl-CoA can disrupt mitochondrial function. It has been shown to inhibit N-acetylglutamate synthase, a key enzyme in the urea (B33335) cycle, leading to hyperammonemia.[8][12] Furthermore, the sequestration of Coenzyme A as isovaleryl-CoA can impair other CoA-dependent metabolic pathways, including the Krebs cycle and fatty acid oxidation.[8]

Gut-Brain Axis

Isovaleric acid produced by the gut microbiota can influence the gut-brain axis.[6][21] It is one of the short-chain fatty acids that can signal to the central nervous system through various mechanisms, including stimulation of the sympathetic nervous system and modulation of neurotransmitter release.[22] Dysregulation of gut microbial production of isovaleric acid has been linked to conditions like depression.[21]

Immune Modulation

Recent studies suggest that isovaleric acid can modulate the immune system. For instance, gut microbiota-derived isovaleric acid has been shown to ameliorate influenza virus infection by reducing pulmonary inflammation and preserving epithelial integrity.[5]

Visualizations

Metabolic Pathway of Leucine Catabolism and Isovaleric Acid Formation

Caption: Catabolism of Leucine to Isovaleryl-CoA and its subsequent metabolism.

Detoxification Pathways of Isovaleric Acid in Isovaleric Acidemia

Caption: Primary detoxification routes for excess isovaleryl-CoA in IVA.

Experimental Workflow for Urinary Organic Acid Analysis

Caption: A typical workflow for the analysis of urinary organic acids by GC-MS.

Conclusion

The metabolic fate of isovaleric acid is a multifaceted process with significant clinical and physiological implications. While its core metabolic pathway is well-defined, the consequences of its dysregulation in isovaleric acidemia underscore the importance of efficient enzymatic function and detoxification mechanisms. The detailed experimental protocols provided in this guide offer a practical framework for researchers investigating this and other organic acidurias. Furthermore, the emerging role of gut microbiota-derived isovaleric acid in systemic health, particularly in the context of the gut-brain axis and immune response, opens new avenues for research and therapeutic development. A thorough understanding of the in vivo journey of isovaleric acid, from its production to its excretion, is paramount for advancing our knowledge of metabolic diseases and the intricate host-microbiome relationship.

References

- 1. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

- 2. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 3. erndim.org [erndim.org]

- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbiota-derived metabolites as drivers of gut–brain communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]

- 8. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. UvA-DARE ( Digital Academic Repository ) Isovaleric acidemia : an integrated approach toward predictive laboratory medicine | Semantic Scholar [semanticscholar.org]

- 11. Preparation of fecal samples for assay of volatile fatty acids by gas-liquid chromatography and high-performance liquid chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 12. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. metbio.net [metbio.net]

- 16. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 17. aurametrix.weebly.com [aurametrix.weebly.com]

- 18. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The gut-brain axis: interactions between enteric microbiota, central and enteric nervous systems - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Isovaleric Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the catabolism of the essential amino acid leucine (B10760876). Its metabolism is primarily mitochondrial and plays a significant role in energy homeostasis. Dysregulation of this pathway, most notably due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to the autosomal recessive disorder isovaleric acidemia (IVA). This condition is characterized by the accumulation of isovaleric acid and its derivatives, resulting in severe metabolic and neurological complications. Beyond its role in inherited metabolic diseases, isovaleric acid produced by the gut microbiota is emerging as a signaling molecule with systemic effects, influencing inflammatory responses and smooth muscle function. This technical guide provides an in-depth overview of the core metabolic pathway of isovaleric acid, the pathophysiology of isovaleric acidemia, and the broader biological roles of this multifaceted molecule. It includes a compilation of quantitative data, detailed experimental protocols for the analysis of key metabolites and enzymes, and visual representations of the pertinent metabolic and signaling pathways to serve as a comprehensive resource for researchers and clinicians.

Core Metabolism of Isovaleric Acid

The primary pathway for isovaleric acid metabolism is the catabolism of L-leucine, one of the three branched-chain amino acids (BCAAs). This process occurs in the mitochondria of various tissues, with the liver being a key site.

The catabolism of leucine to isovaleryl-CoA involves two initial steps common to all BCAAs:

-

Transamination: L-leucine is reversibly transaminated by a branched-chain aminotransferase (BCAT) to α-ketoisocaproate (KIC).[1]

-

Oxidative Decarboxylation: KIC is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[1]

Isovaleryl-CoA then enters a specific degradation pathway:

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) . This is the rate-limiting step in leucine catabolism and the site of the genetic defect in isovaleric acidemia.

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.[2]

-

Hydration: 3-methylglutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Cleavage: HMG-CoA is cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used in the synthesis of ketones and cholesterol.[3]

Mandatory Visualization: Leucine Catabolic Pathway

Caption: The catabolic pathway of L-leucine.

Isovaleric Acidemia (IVA)

Isovaleric acidemia (IVA) is an autosomal recessive inherited disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is encoded by the IVD gene on chromosome 15q14-q15.[1][4] This deficiency disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, isovalerylglycine (IVG), and 3-hydroxyisovaleric acid (3-HIVA), in bodily fluids.[1]

The clinical presentation of IVA is heterogeneous, ranging from a severe, acute neonatal-onset form with metabolic acidosis, vomiting, lethargy, and a characteristic "sweaty feet" odor, to a chronic, intermittent form with developmental delay and episodic metabolic decompensation triggered by illness or increased protein intake.[5][6] Some individuals identified through newborn screening may remain largely asymptomatic.[7]

The pathophysiology of IVA is not fully understood but is attributed to the toxic effects of the accumulated metabolites. Isovaleric acid can inhibit the Krebs cycle and mitochondrial oxygen consumption.[8] The accumulation of isovaleryl-CoA can also lead to secondary carnitine deficiency.

Quantitative Data in Isovaleric Acid Metabolism

Table 1: Kinetic Properties of Key Enzymes in Isovaleric Acid Metabolism

| Enzyme | Substrate | Km | Vmax/Specific Activity | Reference |

| Isovaleryl-CoA Dehydrogenase (Human, recombinant) | Isovaleryl-CoA | 1.0 µM | 112.5 µmol/min/mg | [3][9] |

| Isovaleryl-CoA Dehydrogenase (Human, recombinant) | ETF | 2.0 µM | - | [9] |

| Isovaleryl-CoA Dehydrogenase (Human fibroblast) | Isovaleryl-CoA | 22 µM | 51 pmol/min/mg protein | [10] |

| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | - | - | [11] |

| 3-Methylcrotonyl-CoA Carboxylase | ATP | - | - | [11] |

| 3-Methylcrotonyl-CoA Carboxylase | Bicarbonate | - | - | [11] |

Table 2: Metabolite Concentrations in Isovaleric Acidemia (IVA)

| Metabolite | Fluid | Condition | Concentration Range | Reference |

| C5-Acylcarnitine | Dried Blood Spot (NBS) | Metabolically mild/intermediate IVA | 0.8 to 6 µmol/L | [12] |

| C5-Acylcarnitine | Dried Blood Spot (NBS) | Metabolically severe IVA | Up to 21.7 µmol/L | [12] |

| Isovalerylglycine (IVG) | Urine | Metabolically mild/intermediate IVA | 15 to 195 mmol/mol creatinine (B1669602) | [12] |

| Isovalerylglycine (IVG) | Urine | Metabolically severe IVA | Up to 3300 mmol/mol creatinine | [12] |

| Isovaleric Acid | Blood | Acute metabolic decompensation in IVA | Can reach several hundred times normal values | [12] |

Experimental Protocols

Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay (Tritium Release Method)

This protocol is adapted from established methods for measuring IVD activity in fibroblasts.[10]

Materials:

-

Cultured skin fibroblasts

-

[2,3-³H]isovaleryl-CoA (substrate)

-

(Methylenecyclopropyl)acetyl-CoA (inhibitor)

-

Cell lysis buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and homogenize.

-

Assay Reaction:

-

Prepare paired assay tubes.

-

To each tube, add the cell homogenate.

-

To one tube of each pair, add the inhibitor (methylenecyclopropyl)acetyl-CoA to determine non-specific tritium (B154650) release.

-

Initiate the reaction by adding [2,3-³H]isovaleryl-CoA.

-

Incubate at 37°C for a defined period.

-

-

Stopping the Reaction and Measuring Tritium Release:

-

Stop the reaction by adding acid.

-

Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.

-

Collect the eluate containing ³H₂O into a scintillation vial.

-

-

Quantification:

-

Add scintillation fluid to the vials.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific IVD activity by subtracting the non-specific tritium release (from the inhibitor-containing tube) from the total release and normalizing to the protein concentration of the cell homogenate.

-

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the detection of abnormal organic acid profiles, including elevated isovalerylglycine and 3-hydroxyisovaleric acid in IVA.[7][13]

Materials:

-

Urine sample

-

Internal standards (e.g., tropic acid, 2-ketocaproic acid)

-

Hydroxylamine (B1172632) hydrochloride

-

Ethyl acetate (B1210297)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample.

-

To a specific volume of urine (often normalized to creatinine concentration), add the internal standards.

-

-

Oximation:

-

Add hydroxylamine hydrochloride and incubate to form oxime derivatives of keto-acids.

-

-

Extraction:

-

Acidify the sample.

-

Perform a liquid-liquid extraction of the organic acids into ethyl acetate.

-

Separate the organic layer.

-

-

Derivatization:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Add BSTFA/TMCS and pyridine to the dried residue to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

-

Incubate to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The organic acids are separated on the gas chromatography column based on their volatility and interaction with the stationary phase.

-

The separated compounds are then ionized and fragmented in the mass spectrometer, generating a characteristic mass spectrum for each compound.

-

-

Data Analysis:

-

Identify and quantify the organic acids by comparing their retention times and mass spectra to those of known standards and library data.

-

Look for the characteristic peaks of isovalerylglycine and 3-hydroxyisovaleric acid.

-

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitine profiles in dried blood spots, a primary method for newborn screening of IVA.[14][15]

Materials:

-

Dried blood spot (DBS) card

-

Methanol (B129727) containing deuterated internal standards

-

n-Butanol with 3N HCl

-

96-well microtiter plates

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Punch a small disk (e.g., 3 mm) from the DBS into a well of a 96-well plate.

-

-

Extraction:

-

Add methanol containing a mixture of deuterated acylcarnitine internal standards to each well.

-

Elute the acylcarnitines from the blood spot by shaking.

-

-

Derivatization (Butylation):

-

Transfer the methanol extract to a new plate and evaporate to dryness.

-

Add acidic n-butanol to each well to convert the acylcarnitines to their butyl esters.

-

Incubate at an elevated temperature.

-

-

MS/MS Analysis:

-

Evaporate the butanol and reconstitute the sample in a suitable solvent.

-

Introduce the sample into the tandem mass spectrometer via flow injection.

-

Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

-

-

Data Analysis:

-

Quantify the concentration of C5-acylcarnitine (isovalerylcarnitine) by comparing its signal to that of the corresponding deuterated internal standard.

-

Elevated levels of C5-acylcarnitine are indicative of IVA.

-

Signaling Pathways and Broader Biological Roles

Beyond its role in leucine catabolism and IVA, isovaleric acid, particularly that produced by the gut microbiota, is recognized as a signaling molecule.

PKA Signaling Pathway

Isovaleric acid has been shown to induce relaxation of colonic smooth muscle cells by activating the Protein Kinase A (PKA) signaling pathway.[4][16] This suggests a potential role for gut microbiota-derived isovaleric acid in regulating intestinal motility.

Mandatory Visualization: Isovaleric Acid and PKA Signaling

Caption: Activation of the PKA pathway by isovaleric acid.

AMPK Signaling Pathway

Isovaleric acid can also stimulate the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8] Activation of AMPK by isovaleric acid has been shown to inhibit osteoclast differentiation, suggesting a role in bone metabolism.[8]

Mandatory Visualization: Isovaleric Acid and AMPK Signaling

Caption: Isovaleric acid-mediated activation of AMPK.

Experimental Workflow for Diagnosis of Isovaleric Acidemia

The diagnosis of IVA typically follows a stepwise approach, often initiated by newborn screening.

Mandatory Visualization: Diagnostic Workflow for Isovaleric Acidemia

Caption: Diagnostic workflow for Isovaleric Acidemia.

Conclusion

The metabolism of isovaleric acid is a fundamental process in amino acid catabolism with significant implications for human health. While a deficiency in this pathway leads to the serious inherited disorder of isovaleric acidemia, emerging research highlights the broader physiological roles of isovaleric acid as a signaling molecule, particularly in the context of the gut-brain axis and immune modulation. A thorough understanding of the biochemistry, pathophysiology, and analytical methodologies related to isovaleric acid metabolism is crucial for the diagnosis and management of IVA and for exploring its therapeutic potential in other contexts. This guide provides a foundational resource for professionals in the field, integrating key quantitative data, experimental procedures, and pathway visualizations to facilitate further research and drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 3. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. benchchem.com [benchchem.com]

- 16. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Principles of 13C Stable Isotope Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using Carbon-13 (13C) has become an indispensable tool in metabolic research, offering a powerful method to delineate and quantify the intricate network of metabolic pathways within biological systems.[1][2][3] By replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope in a metabolic substrate, researchers can track the journey of carbon atoms as they are incorporated into downstream metabolites.[2][3] This technique, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic snapshot of cellular metabolism, revealing insights into disease mechanisms, drug action, and cellular physiology.[2][4] This guide provides a comprehensive overview of the core principles of 13C stable isotope tracing, detailed experimental protocols, and data interpretation strategies to empower researchers in their scientific endeavors.

Core Principles of 13C Isotopic Labeling